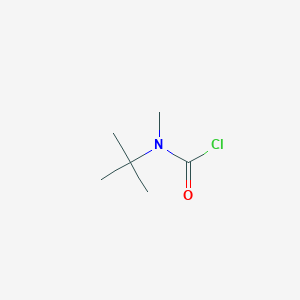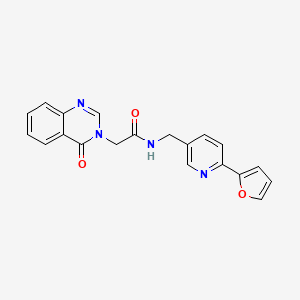
N-tert-butyl-N-methylcarbamoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-tert-butyl-N-methylcarbamoyl chloride is an organic compound that belongs to the class of carbamoyl chlorides. It is a derivative of carbamic acid where the hydrogen atom is replaced by a tert-butyl group and a methyl group. This compound is used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-tert-butyl-N-methylcarbamoyl chloride can be synthesized through the reaction of tert-butylmethylamine with phosgene (carbonyl dichloride). The reaction typically takes place in an inert solvent such as dichloromethane at low temperatures to control the exothermic nature of the reaction. The general reaction scheme is as follows:
tert-Butylmethylamine+Phosgene→tert-Butylmethylcarbamoyl chloride+HCl
Industrial Production Methods
In industrial settings, the production of tert-butylmethylcarbamoyl chloride involves the use of continuous flow reactors to ensure better control over reaction conditions and to handle the hazardous nature of phosgene. The process also includes steps for the purification and stabilization of the final product to ensure its quality and safety for further use.
Análisis De Reacciones Químicas
Types of Reactions
N-tert-butyl-N-methylcarbamoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: It reacts with nucleophiles such as amines and alcohols to form corresponding carbamates and esters.
Hydrolysis: In the presence of water, it hydrolyzes to form tert-butylmethylamine and carbon dioxide.
Reduction: It can be reduced to tert-butylmethylamine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols.
Solvents: Dichloromethane, tetrahydrofuran, and acetonitrile.
Catalysts: Tertiary amines like triethylamine can be used to facilitate nucleophilic substitution reactions.
Major Products
Carbamates: Formed by the reaction with alcohols.
Ureas: Formed by the reaction with primary or secondary amines.
Esters: Formed by the reaction with carboxylic acids.
Aplicaciones Científicas De Investigación
Chemistry
Biology
In biological research, it is used to modify biomolecules, such as proteins and nucleic acids, to study their structure and function.
Medicine
In the pharmaceutical industry, tert-butylmethylcarbamoyl chloride is used in the synthesis of various drugs, including those with anticancer and antiviral properties.
Industry
In the agrochemical industry, it is used in the synthesis of herbicides, insecticides, and fungicides.
Mecanismo De Acción
The mechanism of action of tert-butylmethylcarbamoyl chloride involves the formation of a reactive intermediate that can interact with nucleophiles. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile. For example, in peptide synthesis, it reacts with amino groups to form stable carbamate linkages, protecting the amino group from further reactions.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butylcarbamoyl chloride
- Methylcarbamoyl chloride
- tert-Butylmethylamine
Uniqueness
N-tert-butyl-N-methylcarbamoyl chloride is unique due to the presence of both a tert-butyl group and a methyl group, which provide steric hindrance and influence the reactivity of the compound. This makes it a valuable reagent for selective modifications in organic synthesis.
Propiedades
IUPAC Name |
N-tert-butyl-N-methylcarbamoyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12ClNO/c1-6(2,3)8(4)5(7)9/h1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTKBJDIEFNJMJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N(C)C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-(4-bromophenyl)-5-phenyl-N-(thiophen-2-ylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2880836.png)
![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2880837.png)

![Methyl 3-{[2-hydroxy-4-(methylsulfanyl)butyl]sulfamoyl}-4-methoxybenzoate](/img/structure/B2880841.png)
![1-butyl-4-{1-[3-(4-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2880842.png)
![Methyl (1R,3R,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B2880844.png)
![2-Cyclopropyl-5-(thiophen-3-ylmethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2880846.png)
![N,N'-1,4-Phenylenebis[3-(5-methyl-2-furyl)propanamide]](/img/structure/B2880847.png)
![N'-(4,6-difluorobenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-3-carbohydrazide](/img/structure/B2880851.png)
![3-Methyl-7-[(4-methylphenyl)methyl]-8-(4-propylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2880853.png)
